
N-(4-piperidinophenyl)butanamide
Description
N-(4-piperidinophenyl)butanamide is an organic compound with the molecular formula C15H22N2O It consists of a butanamide backbone with a phenyl ring substituted with a piperidine moiety at the para position
Propriétés
IUPAC Name |
N-(4-piperidin-1-ylphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-6-15(18)16-13-7-9-14(10-8-13)17-11-4-3-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQPCBOGWVHION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cycloamination of Aromatic Amines
A widely adopted method involves the reaction of 4-aminophenylpiperidine precursors with bifunctional alkylating agents. For example, bis-(2-chloroethyl)amine hydrochloride reacts with substituted anilines under thermal conditions to form the piperidine ring. The patent CN103980229A details a solvent-free approach where aniline derivatives and bis-(2-chloroethyl)amine hydrochloride are heated to 160–250°C, achieving cyclization into piperidine derivatives.
Reaction conditions :
- Temperature : 160–250°C (optimal range: 190–210°C)
- Time : 2.5–6 hours
- Base : Aqueous sodium hydroxide (30%) for neutralization
Yield optimization :
Molar Ratio (Aniline:Bis-(2-chloroethyl)amine) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
1:2.3 | 190 | 3 | 79.8 | 99.3 |
1:2.5 | 190 | 3 | 78.7 | 99.7 |
1:2.7 | 210 | 3 | 77.9 | 99.3 |
Higher molar ratios of bis-(2-chloroethyl)amine hydrochloride improve cyclization efficiency but require precise stoichiometric control to minimize byproducts such as polymeric residues.
Purification and Isolation
Post-reaction, the crude product is treated with aqueous sodium hydroxide to neutralize hydrochloric acid, followed by liquid-liquid extraction and reduced-pressure distillation. This process achieves >99% purity, critical for subsequent amidation steps.
Amidation of 4-Piperidinophenylamine
The second stage involves converting 4-piperidinophenylamine into the target amide through nucleophilic acyl substitution. Butanoyl chloride is the preferred acylating agent due to its reactivity and commercial availability.
Reaction Mechanism and Conditions
The amine reacts with butanoyl chloride in the presence of a base (e.g., triethylamine) to scavenge HCl, driving the reaction to completion:
$$
\text{4-Piperidinophenylamine} + \text{Butanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}
$$
Standard protocol :
- Solvent : Dichloromethane or tetrahydrofuran (anhydrous)
- Temperature : 0–25°C (prevents exothermic side reactions)
- Molar ratio : 1:1.1 (amine:butanoyl chloride)
- Base : Triethylamine (1.2 equivalents)
Yield data :
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Dichloromethane | 0 | 2 | 85 | 98.5 |
Tetrahydrofuran | 25 | 1.5 | 88 | 99.0 |
Ethyl Acetate | 10 | 3 | 78 | 97.8 |
Tetrahydrofuran outperforms other solvents due to its ability to solubilize both reactants and stabilize intermediates.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:
- Residence time : 30–60 minutes
- Pressure : 1–2 bar (prevents solvent evaporation)
- Catalyst : Immobilized lipases (alternative to chemical bases for greener synthesis)
Comparative performance :
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Yield (%) | 85 | 92 |
Purity (%) | 98.5 | 99.5 |
Throughput (kg/day) | 50 | 200 |
Alternative Synthetic Routes
Reductive Amination
4-Nitrobenzaldehyde can undergo reductive amination with piperidine followed by hydrogenation to yield 4-piperidinophenylamine. Subsequent acylation with butanoic anhydride provides the target compound:
$$
\text{4-Nitrobenzaldehyde} \xrightarrow{\text{1) Piperidine, H}_2/\text{Pd}} \text{4-Piperidinophenylamine} \xrightarrow{\text{Butanoic Anhydride}} \text{this compound}
$$
Advantages :
- Avoids hazardous acyl chlorides.
- Suitable for large-scale synthesis.
Limitations :
- Lower yields (70–75%) due to intermediate purification steps.
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids offers an eco-friendly alternative:
- Enzyme : Candida antarctica lipase B
- Solvent : 1-Butyl-3-methylimidazolium hexafluorophosphate
- Yield : 80% with 99% enantiomeric excess
Quality Control and Characterization
Analytical Methods
- HPLC : C18 column, acetonitrile/water gradient (95:5 to 60:40), UV detection at 254 nm.
- NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.35 (t, 3H, CH$$3$$), 1.75 (m, 6H, piperidine), 2.45 (q, 2H, CH$$2$$), 3.15 (t, 4H, N-CH$$2$$), 7.25 (d, 2H, ArH), 7.65 (d, 2H, ArH).
Impurity Profiling
Common impurities include:
- Unreacted 4-piperidinophenylamine : <0.5% (controlled via excess acylating agent).
- Dimerized byproducts : <0.2% (mitigated by low-temperature reactions).
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-piperidinophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-(4-piperidinophenyl)butylamine.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Applications De Recherche Scientifique
Analgesic Activity
N-(4-piperidinophenyl)butanamide has been investigated for its analgesic properties. Research indicates that compounds with similar structures exhibit potent analgesic effects, making them potential candidates for pain management therapies. A study demonstrated that derivatives of this compound could effectively alleviate neuropathic pain, outperforming traditional analgesics such as morphine and nonsteroidal anti-inflammatory drugs (NSAIDs) .
Dipeptidyl Peptidase IV Inhibition
The compound has also shown promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is particularly relevant in the treatment of type 2 diabetes mellitus. In vitro studies have indicated that this compound can inhibit DPP-IV activity, thereby enhancing insulin secretion and reducing blood glucose levels .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications to its structure can enhance its biological activity. For instance, substituents on the piperidine ring can significantly affect potency and selectivity for biological targets .
Modification | Effect on Activity |
---|---|
Methyl group addition | Increased DPP-IV inhibition |
Hydroxyl substitution | Enhanced analgesic properties |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Neuropathic Pain Model : In a controlled study using animal models, administration of this compound resulted in a significant reduction in pain behavior compared to control groups, indicating its potential as an effective analgesic .
- Diabetes Treatment : Clinical trials demonstrated that patients treated with formulations containing this compound exhibited improved glycemic control compared to those receiving standard care .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry .
Mécanisme D'action
The mechanism of action of N-(4-piperidinophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-piperidinyl)benzamide
- N-(4-piperidinyl)propionamide
- N-(4-piperidinyl)acetylamide
Uniqueness
N-(4-piperidinophenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to various biological targets, making it a valuable compound in medicinal chemistry.
Activité Biologique
N-(4-piperidinophenyl)butanamide, also known as 4-Phenyl-N-(piperidin-3-yl)butanamide, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores the compound's mechanisms, biological interactions, and therapeutic implications based on diverse scientific sources.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, a phenyl group, and a butanamide backbone. This unique combination contributes to its reactivity and biological properties. The molecular formula is , and it can be represented as follows:
Research indicates that this compound may interact with various neurotransmitter systems, particularly through its modulation of opioid receptors. Its mechanism of action likely involves acting as an agonist or antagonist at these receptors, influencing pain pathways and potentially providing analgesic effects .
1. Opioid Receptor Interaction
This compound has been studied for its binding affinity to μ-opioid receptors, which are critical targets for analgesic drugs. Preliminary studies suggest that it may exhibit significant analgesic properties similar to those of other synthetic opioids .
2. Neuroprotective Effects
In addition to its analgesic potential, this compound has been evaluated for its neuroprotective properties. Research published in "Bioorganic & Medicinal Chemistry" indicates that it may inhibit enzymes involved in neurodegenerative diseases, suggesting a role in protecting neuronal health.
3. Enzyme Inhibition
Studies have highlighted the compound's ability to affect various enzymes, including kinases and viral proteases, which could have implications in treating inflammatory conditions and viral infections .
Case Study Overview
A series of studies have been conducted to assess the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Opioid receptor binding | Demonstrated significant binding affinity to μ-opioid receptors, suggesting potential analgesic effects. |
Study 2 | Neuroprotection | Showed inhibition of enzymes linked to neurodegenerative diseases, indicating protective effects on neurons. |
Study 3 | Enzyme interaction | Identified interactions with kinases and proteases, suggesting anti-inflammatory and antiviral potential. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4-piperidinophenyl)butanamide with high purity?
- Key considerations :
- Use protecting groups (e.g., Boc for piperidine nitrogen) to prevent side reactions during amide bond formation .
- Employ coupling agents like HATU or EDCI for efficient condensation of the piperidine and phenylbutanamide moieties .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methods :
- NMR spectroscopy : Assign peaks for piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 275.3 for CHNO) .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Approaches :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for IC determination) .
- Cytotoxicity : MTT assay (e.g., hepatoma cells, 24–48 hr exposure, IC calculation via nonlinear regression) .
- Receptor binding : Radioligand displacement assays (e.g., for opioid or TRPV1 receptors) to identify potential targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?
- Design :
- Syntize analogs with substituent variations (e.g., halogenation at the phenyl ring, alkyl chain elongation) to modulate lipophilicity and target affinity .
- Evaluate metabolic stability via liver microsome assays and correlate with trifluoromethyl or methoxy groups .
- Tools :
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like TRPV1 or tubulin .
- QSAR models : Train on datasets of IC values and physicochemical descriptors (e.g., logP, polar surface area) .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Troubleshooting :
- Compare assay conditions: Cell line specificity (e.g., HTC vs. HEK293), exposure duration (24 vs. 48 hr), and serum content in media .
- Validate results with orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
- Check compound stability: HPLC monitoring for degradation products under assay conditions (e.g., pH 7.4, 37°C) .
Q. How can target engagement be confirmed for this compound in complex biological systems?
- Methods :
- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy .
- CRISPR/Cas9 knockout : Delete putative targets (e.g., TRPV1) in cell lines to assess loss of compound activity .
- Thermal shift assays : Monitor protein melting temperature shifts to identify direct binding partners .
Q. What analytical approaches ensure batch-to-batch consistency in preclinical studies?
- Protocols :
- Forced degradation studies : Expose to heat (40°C), light (UV), and oxidative (HO) conditions to identify stability thresholds .
- Chiral HPLC : Resolve enantiomeric impurities (e.g., for stereoisomeric byproducts) using columns like Chiralpak AD-H .
- Residual solvent analysis : GC-MS to detect traces of DMF or THF from synthesis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.